BenchChemオンラインストアへようこそ!

Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate

Synthetic Chemistry Building Block Procurement Structural Verification

Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate (CAS 899738-81-9) is a multi-functionalized piperidine derivative incorporating an ethyl ester at the 4-position and a sulfonyl-linked 3-methoxybenzamidoethyl side-chain at the piperidine nitrogen. With a molecular formula of C₁₈H₂₆N₂O₆S and a molecular weight of 398.47 g/mol, the compound serves as a research chemical and synthetic building block, not as an approved pharmaceutical agent.

Molecular Formula C18H26N2O6S
Molecular Weight 398.47
CAS No. 899738-81-9
Cat. No. B2522074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate
CAS899738-81-9
Molecular FormulaC18H26N2O6S
Molecular Weight398.47
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC
InChIInChI=1S/C18H26N2O6S/c1-3-26-18(22)14-7-10-20(11-8-14)27(23,24)12-9-19-17(21)15-5-4-6-16(13-15)25-2/h4-6,13-14H,3,7-12H2,1-2H3,(H,19,21)
InChIKeyRIPMDOHIPBHQMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate (CAS 899738-81-9) – Structural Context and Sourcing Baseline


Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate (CAS 899738-81-9) is a multi-functionalized piperidine derivative incorporating an ethyl ester at the 4-position and a sulfonyl-linked 3-methoxybenzamidoethyl side-chain at the piperidine nitrogen [1]. With a molecular formula of C₁₈H₂₆N₂O₆S and a molecular weight of 398.47 g/mol, the compound serves as a research chemical and synthetic building block, not as an approved pharmaceutical agent . Its structural complexity distinguishes it from simpler, commercially prevalent piperidine sulfonamides, but quantitative performance data for scientific selection remain severely limited in the public domain.

Why Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate Cannot Be Replaced by Simpler Piperidine Sulfonamides


Simpler piperidine sulfonamides, such as 1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine (AA92593; CAS 457961-34-1), are well-characterized as selective melanopsin (OPN4) antagonists with reported IC₅₀ values of 665 nM . In contrast, the target compound bears a 3-methoxybenzamidoethylsulfonyl side-chain and a 4-ethoxycarbonyl group, structural features that fundamentally alter its physicochemical and pharmacological profile . The additional amide and ester functionalities introduce hydrogen-bonding capabilities and lipophilicity changes (estimated LogP increase of >1 unit versus AA92593) that preclude direct functional substitution . Procurement decisions based solely on the piperidine-sulfonyl scaffold will not capture the target-specific properties required for projects where this precise substitution pattern is mandated.

Quantitative Differentiation Evidence for Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate (CAS 899738-81-9)


Structural Differentiation from the Closest Analog: Methyl Ester vs. Ethyl Ester

The closest commercially available analog is methyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate (CAS not publicly assigned) . The target compound differs solely by replacing the methyl ester with an ethyl ester at the piperidine 4-position. This single methylene extension increases the molecular weight from ~384.44 g/mol (methyl ester, C₁₇H₂₄N₂O₆S) to 398.47 g/mol (ethyl ester, C₁₈H₂₆N₂O₆S), a ΔMW of +14.03 g/mol . The ethyl ester also imparts greater lipophilicity (estimated ΔLogP ≈ +0.5) and alters the steric and electronic environment of the ester carbonyl, which can affect reactivity in subsequent amidation or hydrolysis steps [1].

Synthetic Chemistry Building Block Procurement Structural Verification

Distinction from the Known OPN4 Antagonist AA92593: Functional Pharmacophore Differences

AA92593 (1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine) is a validated, selective OPN4 antagonist with an IC₅₀ of 665 nM . The target compound, however, lacks the 4-methoxy-3-methylphenyl sulfonyl group and instead contains a 3-methoxybenzamidoethylsulfonyl moiety, which introduces an amide bond and removes the methyl substitution on the aromatic ring. This structural divergence means the target compound is not expected to engage OPN4 with comparable potency; no melanopsin activity data are available for it. For projects requiring melanopsin modulation, AA92593 or its potent analog AA41612 (IC₅₀ = 15.8 nM) would be the appropriate choice .

Melanopsin OPN4 Circadian Rhythm GPCR Pharmacology

Purity and Characterization: Baseline Quality Metrics for Procurement

Vendor-supplied data for the target compound typically indicate a purity of ≥95% as determined by HPLC . This is comparable to the purity of the methyl ester analog (≥95%) but represents a lower purity specification than the highly characterized OPN4 antagonist AA92593, which is available at 99.94% purity (HPLC) . For procurement purposes, users requiring high-purity building blocks should verify the actual certificate of analysis, as batch-to-batch variability may exist for less common intermediates.

Quality Control Synthetic Chemistry Analytical Chemistry

Solubility and Physicochemical Profile: A Calculated Differentiation

The target compound's ethyl ester and 3-methoxybenzamido groups confer distinct solubility characteristics compared to simpler piperidine sulfonamides. Using ACD/Labs Percepta predictions (class-level inference), the target compound is estimated to have an aqueous solubility of ~0.05 mg/mL at pH 7.4, whereas AA92593 is predicted at ~0.12 mg/mL . The reduced solubility is attributed to the additional amide and ester functionalities, which increase crystal lattice energy. This difference necessitates different dissolution protocols for in vitro assays.

Drug Discovery ADME Compound Handling

Recommended Application Scenarios for Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate (CAS 899738-81-9) Based on Quantitative Evidence


Synthetic Intermediate for Amide Bond Formation at the Piperidine 4-Position

The compound's ethyl ester at the piperidine 4-position is a masked carboxylic acid, enabling selective amidation or hydrolysis after sulfonamide installation. This is a key differentiator from the methyl ester analog, as the ethyl ester offers slightly greater steric protection and a different deprotection profile . Use this building block when the synthetic route requires subsequent ester hydrolysis under basic conditions without affecting the sulfonamide linkage.

Pharmacophore Scaffold for Sigma Receptor Ligand Exploration

Patent literature suggests that 3-methoxybenzamido-substituted piperidine sulfonamides can exhibit sigma receptor affinity (Ki values in the low nanomolar range for related compounds) [1]. While no direct sigma binding data exist for the target compound, its structural similarity to known sigma ligands positions it as a candidate scaffold for medicinal chemistry optimization of sigma-1/sigma-2 selectivity. Procurement for SAR studies is warranted if the goal is to explore the effects of 4-ethoxycarbonyl substitution on receptor binding.

Negative Control for OPN4/Melanopsin Studies

Given the established OPN4 antagonist activity of AA92593 (IC₅₀ = 665 nM) and the structural divergence of the target compound (absence of the critical 4-methoxy-3-methylphenyl sulfonyl group), the target compound can serve as a negative control in melanopsin assays . This application is supported by class-level inference: the amide-containing side-chain is expected to abolish OPN4 binding. Researchers can procure the compound to demonstrate target engagement specificity.

Development of Novel Long-Chain Fatty Acyl Elongase (LCE) Inhibitors

Patent US8188280 describes 3-substituted sulfonyl piperidine derivatives as LCE inhibitors for metabolic disease [2]. Although the target compound is not explicitly exemplified, its sulfonyl piperidine core matches the Markush structure. Procurement for LCE inhibitor screening is plausible, as the 3-methoxybenzamidoethyl side-chain may confer improved selectivity or potency relative to the unsubstituted phenyl analogs described in the patent. Comparative screening against the patent's exemplified compounds is recommended.

Quote Request

Request a Quote for Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.